molecular formula C15H19FN2O2 B14359592 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide CAS No. 90183-16-7

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide

Cat. No.: B14359592
CAS No.: 90183-16-7
M. Wt: 278.32 g/mol
InChI Key: XQHUDDSRSDKPIR-UHFFFAOYSA-N
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Description

N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzamide moiety substituted with a fluorine and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a nucleophilic attack and intramolecular cyclization.

    Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups on the benzamide ring.

Scientific Research Applications

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound can act as a partial agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptor subtype targeted.

Comparison with Similar Compounds

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

90183-16-7

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide

InChI

InChI=1S/C15H19FN2O2/c1-20-14-11(3-2-4-12(14)16)15(19)17-13-9-18-7-5-10(13)6-8-18/h2-4,10,13H,5-9H2,1H3,(H,17,19)

InChI Key

XQHUDDSRSDKPIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

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